4-Diphenylmethoxypiperidine hydrochloride mechanism of action
4-Diphenylmethoxypiperidine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-Diphenylmethoxypiperidine Hydrochloride
Abstract
4-Diphenylmethoxypiperidine hydrochloride, clinically known as Diphenylpyraline hydrochloride, is a first-generation antihistamine with a complex pharmacological profile.[1] While its primary therapeutic application is in the management of allergic conditions, stemming from its potent antagonism of the histamine H1 receptor, it also exhibits significant activity as a dopamine reuptake inhibitor.[1][2][3][4] This dual mechanism of action confers a unique set of properties upon the molecule, including both anti-allergic and psychostimulant effects.[4][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning these actions, synthesizes key quantitative data, and presents detailed experimental protocols for the characterization of this compound. The intended audience for this document includes researchers, pharmacologists, and drug development professionals seeking a detailed understanding of 4-Diphenylmethoxypiperidine hydrochloride's interactions with its molecular targets.
Introduction
4-Diphenylmethoxypiperidine hydrochloride (Figure 1), hereafter referred to as Diphenylpyraline (DPP), belongs to the diphenylpiperidine class of compounds.[1] Historically, it has been utilized for the symptomatic relief of allergic rhinitis, hay fever, and pruritic skin disorders.[2] Its classification as a first-generation antihistamine is attributed to its ability to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a common characteristic of this drug class.[6] However, further investigation has revealed that DPP also functions as a competitive inhibitor of the dopamine transporter (DAT), a mechanism it shares with psychostimulants like cocaine.[4][7] This guide will dissect these two primary pharmacological activities, providing a granular view of the compound's molecular interactions and their downstream physiological consequences.
Chemical Structure:
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IUPAC Name: 4-benzhydryloxy-1-methylpiperidine;hydrochloride[8]
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CAS Number: 147-20-6[1]
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Molecular Formula: C19H24ClNO[8]
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Molecular Weight: 317.9 g/mol [8]
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
The therapeutic efficacy of DPP in allergic conditions is a direct result of its interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR).[5][9]
Role of Histamine and the H1 Receptor
In an allergic response, histamine is released from mast cells and basophils. Its binding to H1 receptors on endothelial and smooth muscle cells triggers a signaling cascade that results in the classic symptoms of allergy: vasodilation, increased capillary permeability, itching, and smooth muscle contraction.[5]
H1 Receptor Blockade by Diphenylpyraline
DPP acts as a potent antagonist at the H1 receptor.[2] It competitively binds to the receptor, preventing histamine from activating it.[5] Like many first-generation antihistamines, it is technically an inverse agonist, meaning it stabilizes the receptor in an inactive conformation, reducing its basal activity even in the absence of histamine.[6] This blockade effectively mitigates the downstream effects of histamine release, providing relief from allergic symptoms.[5] Additionally, DPP possesses anticholinergic (antimuscarinic) properties, which contribute to the drying of mucous membranes and can be beneficial in treating a runny nose (rhinorrhea).[3][5]
Caption: Mechanism of Histamine H1 Receptor Antagonism by Diphenylpyraline (DPP).
Secondary Mechanism of Action: Dopamine Transporter Inhibition
Beyond its antihistaminergic effects, DPP exhibits significant activity within the central nervous system by inhibiting the dopamine transporter (DAT).[1][7]
The Role of the Dopamine Transporter
The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[10] By controlling the concentration and duration of dopamine in the synapse, DAT plays a key role in regulating mood, motivation, and motor control.
Competitive Inhibition of DAT by Diphenylpyraline
DPP acts as a competitive inhibitor at the DAT.[4] Voltammetry studies in mouse nucleus accumbens slices have shown that DPP (10 µM) significantly inhibits dopamine uptake by increasing the apparent Km for dopamine without changing the Vmax, a hallmark of competitive inhibition.[4] This blockade of dopamine reuptake leads to an elevation of extracellular dopamine levels.[2] In vivo microdialysis experiments have demonstrated that intraperitoneal administration of DPP (5 mg/kg) can increase dopamine levels in the mouse nucleus accumbens by approximately 200%, an effect comparable to that of cocaine.[4] This neurochemical change underlies the observed psychostimulant properties of DPP, such as induced locomotor activation in mice.[2][4]
Caption: Mechanism of Dopamine Transporter (DAT) Inhibition by Diphenylpyraline (DPP).
Pharmacological Profile Summary
The dual action of DPP necessitates a quantitative understanding of its affinity for both targets. While specific Ki values for DPP are not as widely published as for more selective research compounds, its activity profile can be summarized from available data and analogous compounds.
| Target | Parameter | Value | Implication | Reference |
| Histamine H1 Receptor | Activity | Potent Antagonist | Primary anti-allergic effect | [2] |
| Dopamine Transporter (DAT) | IC50 (Uptake Inhibition) | Micromolar range (e.g., 10 µM shows marked inhibition) | Psychostimulant properties | [2][4] |
| Muscarinic Receptors | Activity | Anticholinergic effects | Side effects (dry mouth, sedation) | [3][5] |
Experimental Methodologies
To empirically determine the mechanistic properties of DPP, specific in vitro and in vivo assays are required. The following protocols represent industry-standard, self-validating methodologies for characterizing compounds with similar dual-action profiles.
Protocol 1: In Vitro Histamine H1 Receptor Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of Diphenylpyraline for the human histamine H1 receptor.
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Causality: This assay directly measures the physical interaction between the test compound and the receptor. By competing against a radiolabeled ligand with known affinity, we can calculate the affinity of the unlabeled test compound. This is the foundational experiment to confirm a compound's potency at its intended target.
Step-by-Step Methodology:
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Preparation of Membranes: Use a stable cell line (e.g., HEK293) expressing the human H1 receptor. Homogenize cells in an ice-cold binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[11]
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Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]mepyramine, a standard H1R antagonist), and varying concentrations of the test compound (Diphenylpyraline).
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Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[11]
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Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]
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Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive H1R antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of DPP that inhibits 50% of specific [3H]mepyramine binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Caption: Experimental Workflow for an H1 Receptor Radioligand Binding Assay.
Protocol 2: In Vitro Synaptosomal Dopamine Uptake Assay
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Objective: To determine the functional potency (IC50) of Diphenylpyraline in inhibiting the dopamine transporter.
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Causality: This is a functional assay that measures the direct consequence of DAT binding—the inhibition of dopamine transport. It provides a more physiologically relevant measure of a compound's effect on the transporter's activity compared to a simple binding assay.
Step-by-Step Methodology:
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Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from a dopamine-rich brain region (e.g., striatum) of a rodent. This is done through differential centrifugation of brain homogenates.
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Assay Setup: Pre-incubate aliquots of the synaptosomal preparation in a physiological buffer with varying concentrations of Diphenylpyraline at 37°C.
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Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of radiolabeled dopamine ([3H]DA).
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Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]DA.
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Quantification: Measure the radioactivity trapped within the synaptosomes (on the filters) using a scintillation counter.
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Data Analysis: Non-specific uptake is determined by running a parallel experiment at 4°C or in the presence of a saturating concentration of a known potent DAT inhibitor (e.g., GBR 12909). Specific uptake is calculated by subtracting this value. Plot the percent inhibition of specific uptake against the concentration of DPP to determine the IC50 value via non-linear regression.
Conclusion
4-Diphenylmethoxypiperidine hydrochloride is a pharmacologically complex agent with two distinct, well-defined mechanisms of action. Its primary role as a histamine H1 receptor antagonist forms the basis of its clinical use in allergology.[5][9] Concurrently, its ability to competitively inhibit the dopamine transporter provides a clear neurochemical basis for its observed psychostimulant effects.[4] This dual profile underscores the importance of comprehensive pharmacological characterization in drug development. For researchers investigating DAT inhibitors or H1 antagonists, DPP can serve as an interesting tool, but its lack of selectivity must be considered when interpreting experimental results. Future research could focus on developing analogs of DPP that selectively target one of these pathways to refine its therapeutic potential and minimize off-target effects.
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